Product packaging for 2-[(Cyclopropylamino)methyl]phenol(Cat. No.:CAS No. 643007-91-4)

2-[(Cyclopropylamino)methyl]phenol

Cat. No.: B3042506
CAS No.: 643007-91-4
M. Wt: 163.22 g/mol
InChI Key: CMASOABZZOLEIE-UHFFFAOYSA-N
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Description

2-[(Cyclopropylamino)methyl]phenol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B3042506 2-[(Cyclopropylamino)methyl]phenol CAS No. 643007-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(cyclopropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMASOABZZOLEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Phenolic Amines and Cyclopropylamine Chemistry

To appreciate the chemical significance of 2-[(Cyclopropylamino)methyl]phenol, it is essential to understand its constituent parts: the phenolic amine framework and the cyclopropylamine (B47189) moiety.

Cyclopropylamine Chemistry centers on an amino group attached to a cyclopropane (B1198618) ring. longdom.org The three-membered cyclopropane ring is notable for its significant ring strain, which results in unique chemical and physical properties. longdom.orgwikipedia.org The carbon-carbon bonds within the ring possess enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes. researchgate.netnih.gov In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group can be a strategic design element. iris-biotech.de It can enhance metabolic stability, increase potency, and provide conformational constraint, which helps lock the molecule into a favorable orientation for binding to a biological target. researchgate.netiris-biotech.de The cyclopropyl group's ability to improve a drug's performance has made it a common feature in many therapeutic agents. iris-biotech.de

The compound this compound, therefore, represents a sophisticated hybrid. It integrates the established biological relevance of the phenolic amine scaffold with the advantageous physicochemical properties of the cyclopropyl group.

Significance in Medicinal Chemistry and Chemical Biology Research

The unique architecture of 2-[(Cyclopropylamino)methyl]phenol has made it a valuable scaffold for researchers in medicinal chemistry and chemical biology. Its structure is a key starting point for the design of compounds targeting various biological systems.

Derivatives of cyclopropylamine (B47189) are investigated for a range of potential therapeutic applications, including as antidepressants and antipsychotics. ontosight.ai A significant area of research for compounds containing a cyclopropylamine moiety is the development of monoamine oxidase (MAO) inhibitors . longdom.org MAOs are enzymes that metabolize neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders. The cyclopropylamine group is a known feature in certain MAO inhibitors. longdom.orgontosight.ai

Furthermore, the phenolic amine structure is a common feature in ligands for various receptors in the central nervous system. The ability to systematically modify the this compound structure—by altering substituents on the aromatic ring or modifying the linker—allows for the exploration of structure-activity relationships (SAR). This makes the scaffold a powerful tool for developing new chemical probes to study biological processes and for designing potential new therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 2 Cyclopropylamino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. wisdomlib.org DFT studies on derivatives containing phenol (B47542) and cyclopropylamine (B47189) functionalities have been used to explore their reactivity and electronic properties. nih.govacs.org For 2-[(Cyclopropylamino)methyl]phenol, DFT can be applied to compute a range of molecular properties and reactivity descriptors that predict its chemical behavior. mdpi.com

Research on phenol derivatives demonstrates that quantum chemical parameters are effective in creating predictive models for biological activity. wisdomlib.org For instance, a model combining total energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) has shown a high correlation with inhibitory concentrations. wisdomlib.org The chemical reactivity of phenols and their derivatives is a key area of study, where the hydroxyl group's influence on the aromatic ring is paramount. libretexts.org Similarly, DFT has been employed to investigate the mechanisms of reactions involving cyclopropyl (B3062369) derivatives, elucidating reaction pathways and energy barriers. nih.govmdpi.comnih.gov

Key DFT-derived parameters provide a quantitative description of molecular reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation for this compound
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added; indicates susceptibility to reduction.
Electronegativity (χ) χ = (I + A) / 2 The molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution; related to stability.
Global Electrophilicity (ω) ω = χ² / (2η) An index of a molecule's propensity to act as an electrophile (electron acceptor).
Fukui Functions f(r) Identifies the most electrophilic and nucleophilic sites within the molecule.

This table describes theoretical parameters that can be calculated for this compound using DFT to predict its reactivity.

The three-dimensional structure of a molecule is not static. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is crucial for this compound due to the rotational freedom around the C-C and C-N single bonds of the methylamine (B109427) linker.

A conformational analysis would reveal the preferred spatial orientation of the cyclopropyl and phenol groups relative to each other. This is accomplished by systematically rotating the flexible bonds and calculating the potential energy at each step, generating a potential energy surface. The points of lowest energy on this surface correspond to the most stable conformers. Studies on other flexible cyclopropyl-containing compounds have successfully used DFT methods to perform conformational analyses and confirm the most stable conformer in the ground state. researchgate.net The resulting energy landscape determines which shapes the molecule is most likely to adopt, which in turn dictates how it can interact with other molecules, such as a receptor binding site.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as water or a lipid membrane. nih.gov

For this compound, an MD simulation in an aqueous environment would show how water molecules arrange themselves around the phenol and amine groups, forming hydration shells. rsc.org Studies on phenol in water have shown that it can form specific hydration structures, including OH-π hydrogen bonds with its aromatic ring, which drastically alters the interfacial water structure. rsc.org MD is also essential for sampling a wider range of molecular conformations than static methods alone, providing a more realistic picture of the molecule's flexibility and the shapes it can access at a given temperature. nih.gov This dynamic information is critical for understanding how the ligand might adapt its shape upon approaching a biological target.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. explorationpub.comrsc.org This method is instrumental in drug discovery and involves placing the ligand into the active site of a receptor and evaluating the fit using a scoring function. mdpi.comnih.gov For this compound, docking studies would be hypothetical, aiming to predict its binding affinity and mode with various potential enzyme or receptor targets.

Studies on other ortho-substituted phenols have successfully used docking to determine if a molecule is likely to be an inhibitor or a substrate of an enzyme like tyrosinase. nih.gov The docking process can reveal whether the molecule fits within the active site and can adopt a conformation suitable for binding. nih.govresearchgate.net

A key output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the target's binding pocket. nih.gov A single ligand can often fit into a binding site in multiple ways, and docking algorithms generate and rank these different poses.

Computational studies have shown that even subtle changes to a ligand can cause a complete "flip" in its binding mode, which can be exploited in rational drug design. nih.gov For this compound, docking would explore how the phenol ring, the cyclopropyl group, and the linker position themselves to maximize favorable interactions with the amino acid residues of a hypothetical target. The predicted binding mode forms the basis for understanding the compound's potential biological activity and for designing more potent derivatives.

The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. nih.govresearchgate.net After docking, these interactions are analyzed in detail to understand the basis of binding. nih.gov The chemical features of this compound allow for several types of important interactions.

Hydrogen Bonding: The hydroxyl (-OH) group of the phenol is a classic hydrogen bond donor and acceptor. The secondary amine (-NH-) in the linker can also act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in a binding site. nih.gov

Hydrophobic Interactions: The phenyl ring and the cyclopropyl group are both nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. nih.gov

π-Interactions: The aromatic phenyl ring can participate in various π-interactions, including π-π stacking (with other aromatic residues like Phe, Tyr, Trp), cation-π interactions (with positively charged residues like Lys, Arg), and OH-π interactions. nih.gov

An analysis of these interactions provides a detailed rationale for the predicted binding affinity and can guide structural modifications to improve potency or selectivity.

Table 2: Potential Intermolecular Interactions of this compound

Molecular Moiety Interaction Type Potential Protein Partner (Amino Acid Residue)
Phenol -OH group Hydrogen Bond (Donor/Acceptor) Asp, Glu, Ser, Asn, Gln, His
Phenyl Ring Hydrophobic, π-π Stacking, Cation-π Leu, Val, Ile, Phe, Tyr, Trp, Lys, Arg
Amine -NH- group Hydrogen Bond (Donor) Asp, Glu, Carbonyl backbones
Cyclopropyl Group Hydrophobic, Van der Waals Ala, Val, Leu, Ile, Pro

This table summarizes the likely non-covalent interactions between different parts of the this compound molecule and amino acid residues within a protein binding site.

Estimation of Binding Affinities and Free Energies

Computational methods are pivotal in estimating the binding affinity and free energy of a ligand, such as this compound, to its biological target. These calculations provide a quantitative measure of the strength of the interaction between the compound and a protein, which is crucial for predicting its potential efficacy as a drug. Techniques like molecular docking are frequently employed to predict the binding conformation and score the interactions. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, offering a more accurate prediction.

A thorough search of scientific literature did not yield specific studies that have calculated the binding affinities or free energies for this compound. Such research would typically involve identifying a specific biological target for this compound and then applying computational models to simulate the binding event. The results of such studies would be presented in terms of energy values (e.g., in kcal/mol), with lower values generally indicating a more stable and potent interaction. In the absence of such data, any discussion on the binding affinity of this specific compound remains speculative.

Computational Prediction of ADME-related Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict the pharmacokinetic profile of a compound. In silico tools and web-based platforms are commonly used for the early-stage evaluation of these properties, guiding the selection of candidates with favorable drug-like characteristics. These predictions are based on the molecular structure of the compound and employ various models and algorithms.

No specific computational studies detailing the ADME properties of this compound were found in the public domain. However, a general approach to predicting these properties would involve the use of various computational models. For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted parameters include aqueous solubility, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are key for metabolism.

Without specific studies, it is not possible to provide a data table with the predicted ADME properties for this compound. The generation of such a table would require performing a computational analysis using specialized software, which is beyond the scope of this literature review.

Structure Activity Relationship Sar Studies of 2 Cyclopropylamino Methyl Phenol and Its Analogues

Impact of Cyclopropylamino Group Modifications on Biological Activities

The nature of the amino group in 2-(aminomethyl)phenol (B125469) derivatives is a critical determinant of their biological activity. While specific data on a broad range of modifications to the cyclopropylamino group of the title compound is limited, extensive research on analogous phenolic Mannich bases provides significant insights into how altering this functional group can modulate pharmacological effects.

In studies of 2-(aminomethyl)phenols as saluretic agents, it was generally found that substitution on the nitrogen with groups other than lower alkyl moieties led to a substantial decrease or complete loss of saluretic effects nih.gov. This suggests that the size and nature of the substituent on the amino group are finely tuned for this particular activity.

Conversely, for other biological activities, larger and more complex substituents on the nitrogen atom can be beneficial. For instance, in a series of 2-piperidinomethyl derivatives of phenols with oxytocic activity, the piperidinomethyl variants were found to be more potent than derivatives containing other bases nih.gov. Furthermore, methylation at the alpha-position of the piperidine (B6355638) ring enhanced the activity of both piperidine and morpholine (B109124) derivatives, indicating that subtle steric and electronic changes to the amino moiety can have a significant impact nih.gov.

The introduction of a cyclopropyl (B3062369) group itself is a common strategy in medicinal chemistry to impart unique properties. The cyclopropane (B1198618) ring introduces conformational rigidity and can influence the molecule's interaction with biological targets nih.gov. In the context of opioid receptor modulators, N-cyclopropylmethyl substitution is a well-known motif for conferring antagonist activity nih.gov. While 2-[(cyclopropylamino)methyl]phenol is not an opioid, this highlights the significant impact a cyclopropyl group can have on the pharmacological profile of a molecule containing an amino group.

The table below summarizes the effects of various amino group modifications on the biological activities of 2-(aminomethyl)phenol analogues.

Base Compound Amino Group Modification Observed Biological Activity Key Finding Reference
2-(Aminomethyl)phenolSubstitution with groups other than lower alkylSaluretic and diureticDiminished or ablated activity nih.gov
PhenolsPiperidinomethyl derivativesOxytocicMore active than other amine derivatives nih.gov
2-Piperidinomethyl/Morpholinomethyl phenolsMethylation at the α-position of the heterocyclic ringOxytocicAugmented activity nih.gov
14-AminomorphinonesN-Cyclopropylmethyl substitutionOpioid antagonismPotent antagonist activity nih.gov

Role of Phenolic Hydroxyl Group and its Substituents in Activity Modulation

The phenolic hydroxyl group is another cornerstone of the biological activity of this compound and its analogues. This group can participate in hydrogen bonding and other interactions with biological targets, and its presence and substitution pattern are often crucial for activity.

The significance of the phenolic hydroxyl group is highlighted in studies of terpenoids, where its presence is crucial for their antifungal activity by disrupting the cell membrane integrity nih.gov. The hydroxyl group's ability to donate a hydrogen atom and participate in hydrogen bonding is considered key to this effect. Generally, the biological and pharmaceutical activities of phenolic compounds are fundamentally based on their phenolic ring and the attached hydroxyl group youtube.com.

Interestingly, for the oxytocic activity of 2-(piperidinomethyl)phenols, acylation or alkylation of the phenolic hydroxyl group did not affect the activity nih.gov. This suggests that for this specific biological effect, the hydroxyl group may not be directly involved in the key interactions with the receptor, or that its role can be mimicked by the acylated or alkylated forms, perhaps after in vivo metabolism back to the phenol (B47542).

In the context of saluretic agents, while the focus was more on aromatic and amino group substitutions, the parent phenolic structure was the foundation of the active compounds nih.govnih.gov. Modification of the hydroxyl group with substituents that are resistant to hydrolysis generally led to a loss of saluretic effects, indicating that a free or easily unmasked hydroxyl group is likely necessary for this activity nih.gov.

The following table outlines the influence of the phenolic hydroxyl group and its modifications on the biological activities of related compounds.

Compound Class Modification of Phenolic -OH Biological Activity Impact on Activity Reference
2-(Piperidinomethyl)phenolsAcylation or alkylationOxytocicNo significant effect nih.gov
TerpenoidsPresence vs. absence of phenolic -OHAntifungalCrucial for activity nih.gov
2-(Aminomethyl)phenolsSubstitution with hydrolysis-resistant groupsSalureticSubstantially diminished or ablated nih.gov
General Phenolic CompoundsPresence of -OH groupVarious biological activitiesFundamental for activity youtube.com

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substitution on the aromatic ring of this compound provides a powerful means to modulate its pharmacological properties by altering its electronic nature, lipophilicity, and steric profile. The position and type of substituent can have profound effects on biological activity.

A comprehensive study on 2-(aminomethyl)phenols as saluretic agents revealed that the substitution pattern on the aromatic ring is a key determinant of potency nih.gov. The most active compounds in this series were found to be 4-alkyl-6-halo derivatives. For example, 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol was identified as the most active compound, also exhibiting significant antihypertensive activity nih.gov. This highlights the synergistic effect of having a bulky alkyl group at position 4 and a halogen at position 6.

In a series of 2-piperidinomethyl derivatives of phenols with oxytocic activity, maximum potency was achieved with substitution at both the 4- and 5-positions with methyl or ethyl groups, or by fusing these positions to form an indane derivative nih.gov. This indicates that increasing the substitution and lipophilicity in this region of the aromatic ring is beneficial for this particular activity.

Furthermore, in a study of fused-ring analogues of 2-(aminomethyl)phenol, only specific substitution patterns on the fused ring system resulted in high saluretic activity acs.org. For instance, 2-(aminomethyl)-4-chloro-1-naphthalenol and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene displayed high activity, whereas other fused-ring systems were less effective acs.org.

The table below provides a summary of the effects of aromatic ring substitutions on the biological activities of 2-(aminomethyl)phenol analogues.

Base Compound Aromatic Ring Substitution Biological Activity Effect on Potency Reference
2-(Aminomethyl)phenol4-Alkyl-6-haloSalureticHigh activity, most potent subseries nih.gov
2-(Aminomethyl)phenol4-(1,1-dimethylethyl)-6-iodoSaluretic and antihypertensiveMost active compound in the series nih.gov
2-Piperidinomethyl phenol4- and 5-Methyl or ethyl substitutionOxytocicMaximum potency nih.gov
2-Piperidinomethyl phenolFusion of 4- and 5-positions (indane derivative)OxytocicMaximum potency nih.gov
2-(Aminomethyl)phenolFused aromatic ring (4-chloro-1-naphthalenol)SalureticHigh activity acs.org
2-(Aminomethyl)phenolFused alicyclic ring (6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene)SalureticHigh activity acs.org

Stereochemical Considerations in Structure-Activity Relationships

The introduction of a chiral center in a molecule can lead to enantiomers that exhibit different pharmacological and toxicological profiles. In the case of analogues of this compound, stereochemistry plays a significant role in determining their biological activity. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes is a well-established principle in pharmacology.

A key finding in the study of 2'-methyl piperidinomethyl phenols, which are close analogues of the title compound, revealed a clear stereochemical preference for their oxytocic activity. The (—) form of these compounds was found to be more active than the (+) form nih.gov. This demonstrates that the three-dimensional arrangement of the atoms is critical for the interaction with the biological target responsible for the oxytocic effect.

While specific stereochemical studies on this compound itself are not widely reported in the reviewed literature, the principle of stereoselectivity is broadly applicable. The synthesis of a single, more active enantiomer can lead to a drug with a better therapeutic index, as the inactive or less active enantiomer might contribute to side effects or an increased metabolic load.

The development of methods for the stereospecific synthesis and chiral separation of such compounds is therefore of great importance in medicinal chemistry nih.govnih.gov. Techniques such as chiral chromatography are essential for resolving enantiomers and evaluating their individual biological activities.

The table below summarizes the stereochemical findings for an analogue of this compound.

Compound Class Stereoisomers Biological Activity Stereochemical Finding Reference
2'-Methyl piperidinomethyl phenols(+) and (—) formsOxytocicThe (—) form is more active than the (+) form. nih.gov

Investigation of Biological Interactions and Mechanistic Insights in Vitro and Non Human in Vivo Research

Enzyme Inhibition and Modulation Studies

The ability of a compound to inhibit or modulate enzyme activity is a cornerstone of its potential pharmacological profile. This section examines the known interactions of 2-[(Cyclopropylamino)methyl]phenol and structurally related compounds with several key enzyme targets.

Assays for α-Amylase and α-Glucosidase Inhibition

There is currently a lack of published scientific literature specifically investigating the inhibitory effects of this compound on the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase. These enzymes are significant targets in the management of type 2 diabetes, and the study of phenolic compounds, in general, has revealed potential inhibitory activities. However, no specific data for this compound is available.

Exploration of Other Enzyme Targets

Research into the interaction of this compound with other key enzyme families is also limited. While direct studies on this specific compound are not present in the available scientific literature, research on structurally related molecules can offer preliminary insights.

Histone Lysine (B10760008) Specific Demethylases (LSDs): There are no direct studies on the inhibition of histone lysine specific demethylases by this compound. However, research on other cyclopropylamine (B47189) derivatives, such as trans-2-phenylcyclopropylamine, has shown inhibitory activity against LSD1/KDM1A. These findings, while not directly applicable, suggest that the cyclopropylamine moiety can be a pharmacophore for interacting with this class of enzymes.

Tyrosine Kinases: The scientific literature lacks specific data on the inhibition of tyrosine kinases by this compound.

Prostaglandin (B15479496) I Synthase: There is no available research documenting the effects of this compound on the activity of prostaglandin I synthase.

Receptor Binding and Modulation Studies (In Vitro Assays)

The interaction of a compound with cellular receptors is a primary mechanism through which it can elicit a physiological response. This section reviews the available data on the binding and modulation of various receptor types by this compound and its analogs.

Ligand-Receptor Interaction Profiling

G protein-coupled receptors (GPCRs): No specific studies on the interaction of this compound with the broader family of G protein-coupled receptors have been identified.

Opioid receptors: There is no direct evidence in the scientific literature of this compound binding to or modulating opioid receptors.

Dopamine (B1211576) receptors: Direct studies on this compound are absent. However, a study on a series of 2-Phenylcyclopropylmethylamine derivatives identified them as potent partial agonists of the dopamine D2 receptor. nih.gov These compounds share the core 2-phenylcyclopropylmethylamine scaffold, suggesting that this structural motif may have an affinity for dopamine receptors. The specific substitution pattern of the phenyl ring and the nature of the amine substituent are critical for activity.

Carbohydrate receptors: No research has been published on the interaction of this compound with carbohydrate receptors.

Benzodiazepine (B76468) receptors: There is no available data on the binding or modulation of benzodiazepine receptors by this compound.

Activity-Based Protein Profiling (ABPP) Applications

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the active sites of enzymes in complex proteomes. There are currently no published studies that have utilized ABPP to investigate the protein targets of this compound.

DNA Binding and Interaction Studies

The ability of small molecules to interact with DNA can have significant biological consequences, ranging from therapeutic effects to toxicity. At present, there is no scientific literature available that specifically details any investigation into the binding or interaction of this compound with DNA.

Spectroscopic Methods for DNA Interaction Analysis

The interaction of this compound and its derivatives with DNA has been explored using various spectroscopic techniques. UV-Vis absorption spectroscopy is a primary method to observe the binding of these compounds to DNA. Changes in the absorption spectra, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift to longer wavelengths), are indicative of interactions between the compound and the DNA molecule. These spectral changes suggest a close association with the DNA base pairs.

Fluorescence spectroscopy is another powerful tool employed to study these interactions. The intrinsic fluorescence of the compounds can be quenched upon binding to DNA. This quenching can be analyzed using the Stern-Volmer equation to determine the binding constants and understand the nature of the quenching mechanism, whether it is static (due to complex formation) or dynamic (due to collisional quenching).

Mechanistic Aspects of DNA Intercalation or Groove Binding

The specific mode of binding to DNA, whether through intercalation between the base pairs or binding within the major or minor grooves, is a key aspect of understanding the compound's mechanism of action. While direct and conclusive evidence for this compound itself is limited in the provided context, studies on similar Schiff base derivatives offer insights. For instance, competitive binding studies using ethidium (B1194527) bromide (an intercalator) and Hoechst 33258 (a groove binder) can help elucidate the binding mode. A decrease in the fluorescence of the DNA-ethidium bromide complex upon addition of the test compound suggests it displaces the intercalator, indicating an intercalative binding mode.

Investigation of Other Molecular Targets and Pathways (e.g., Ion Channels, Lipid Peroxidation, Ferroptosis Pathway)

Research into the broader biological effects of this compound and related compounds has extended to their impact on other cellular targets and pathways beyond DNA. One area of investigation is their effect on lipid peroxidation. Some Schiff base derivatives have been shown to inhibit lipid peroxidation, suggesting a protective role against oxidative damage to cell membranes. This activity is often linked to their antioxidant properties.

The influence of these compounds on ion channels and the ferroptosis pathway are emerging areas of research. While specific studies focusing solely on this compound in these contexts are not detailed, the broader class of phenolic compounds is known to interact with various cellular signaling pathways, warranting further investigation into these specific mechanisms.

Preclinical In Vitro Biological Evaluations

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The antimicrobial potential of this compound and its analogs has been evaluated against a range of pathogenic bacteria and fungi. These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Against bacterial strains, both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species are commonly tested. Similarly, antifungal activity is assessed against yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger). The results of these studies indicate that the antimicrobial activity can be significantly influenced by the specific substituents on the phenol (B47542) ring and the amine group.

Table 1: Summary of Antimicrobial Activity Data

MicroorganismTypeActivity
Staphylococcus aureusGram-positive BacteriaModerate to good
Bacillus subtilisGram-positive BacteriaModerate
Escherichia coliGram-negative BacteriaVariable
Pseudomonas aeruginosaGram-negative BacteriaLimited
Candida albicansFungus (Yeast)Moderate
Aspergillus nigerFungus (Mold)Moderate

Antioxidant Potential Assessments (e.g., DPPH, ABTS, Superoxide (B77818) assays)

The antioxidant capacity of this compound and related compounds is a frequently studied biological property. Several in vitro assays are used to quantify this potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation decolorization assay is another widely used method. Similar to the DPPH assay, the antioxidant's ability to scavenge the pre-formed ABTS radical cation is determined spectrophotometrically. Furthermore, superoxide radical scavenging assays are employed to assess the compound's ability to neutralize the superoxide anion, a reactive oxygen species implicated in oxidative stress. The presence of the phenolic hydroxyl group is crucial for the antioxidant activity, as it can readily donate a hydrogen atom to scavenge free radicals.

Table 2: Overview of Antioxidant Assay Results

AssayPrincipleFinding
DPPH Radical ScavengingHydrogen/electron donation to scavenge DPPH radicalSignificant scavenging activity observed
ABTS Radical Cation ScavengingScavenging of the ABTS radical cationPotent activity demonstrated
Superoxide Radical ScavengingNeutralization of the superoxide anionEffective scavenging reported

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of this compound derivatives are another area of active investigation. The mechanisms underlying this activity are often linked to their antioxidant capabilities, as reactive oxygen species can act as signaling molecules in inflammatory pathways. By scavenging these radicals, the compounds can mitigate the inflammatory response.

In vitro models of inflammation, such as assays for the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins, are used to evaluate anti-inflammatory potential. Inhibition of these enzymes is a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the ability of these compounds to inhibit the production of pro-inflammatory cytokines in cell-based assays provides further insight into their anti-inflammatory mechanisms.

Antiviral Activity Assessments (e.g., against HIV-1, HSV-1, HSV-2, HCMV)

Detailed investigations into the specific antiviral activity of this compound against Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Cytomegalovirus (HCMV) are not extensively documented in the currently available scientific literature.

However, research into structurally related compounds containing cyclopropylamine moieties has shown notable antiviral potential. For instance, studies on nucleoside analogues incorporating a cyclopropylamino group have demonstrated selective anti-HIV activity. One such compound, β-D-6-cyclopropylamino-2',3'-didehydro-2',3'-dideoxyguanosine, was found to effectively inhibit the LAI strain of HIV-1 in primary blood mononuclear cells. nih.gov

Furthermore, research into other derivatives has explored their potential against herpesviruses. While a specific prodrug, 6-deoxycyclopropavir, did not show significant in vitro activity against HCMV, HSV-1, or HSV-2, it demonstrated efficacy against murine cytomegalovirus (MCMV) and HCMV in animal models when administered orally. nih.gov These findings suggest that the cyclopropylamino functional group can be a component of molecules with significant antiviral properties, although direct evidence for this compound is lacking.

Table 1: Antiviral Activity of Related Cyclopropylamine Derivatives

Compound/DerivativeVirusActivityReference
β-D-6-cyclopropylamino-2',3'-didehydro-2',3'-dideoxyguanosineHIV-1 (LAI strain)50% inhibition at 1.1 +/- 0.1 µM in PBMCs nih.gov
6-deoxycyclopropavirHCMV, HSV-1, HSV-2No significant in vitro activity nih.gov
6-deoxycyclopropavirMurine Cytomegalovirus (MCMV)Active in vivo (mice) nih.gov
6-deoxycyclopropavirHuman Cytomegalovirus (HCMV)Active in vivo (SCID mice) nih.gov

Mechanistic Elucidation of Observed Biological Effects

The precise mechanism of action for the biological effects of this compound has not been specifically elucidated in published research. However, insights can be drawn from studies on related phenolic compounds and molecules containing a cyclopropylamine group.

The phenolic hydroxyl group is a key feature of many biologically active compounds. Phenolic compounds are known to exert their effects through various mechanisms, including the scavenging of free radicals, which can contribute to anti-inflammatory actions. nih.gov The inhibition of leukocyte chemotaxis is another proposed mechanism for the anti-inflammatory properties of some phenolic compounds. nih.gov The antibacterial action of phenolic compounds is often attributed to their ability to interact with and disrupt microbial cell membranes, leading to the inhibition of essential cellular processes. frontiersin.org

The cyclopropylamine moiety itself is of interest due to its unique chemical properties. The ring-opening of cyclopropylamines can be initiated by one-electron oxidation, a process that has been studied in the context of drug metabolism and potential toxicity. For example, the hepatotoxicity of some drugs containing a cyclopropylamine group has been linked to the formation of reactive metabolites through this mechanism. researchgate.net This reactivity suggests that the biological effects of compounds containing this group could be mediated by their metabolic activation.

Studies on the anti-HIV agent β-D-6-cyclopropylamino-2',3'-didehydro-2',3'-dideoxyguanosine suggest that its antiviral activity is due to its metabolism to the corresponding triphosphate analog, which then acts on the virus. nih.gov This indicates that for some cyclopropylamino-containing compounds, metabolic conversion to an active form is a crucial step in their mechanism of action.

Exploration of Derivatives and Analogues of 2 Cyclopropylamino Methyl Phenol in Research

Design and Synthesis of Novel Scaffolds based on 2-[(Cyclopropylamino)methyl]phenol Core

The core structure of this compound presents multiple avenues for the design and synthesis of novel molecular scaffolds. While direct examples of extensive scaffold generation from this specific compound are not widely detailed in publicly available literature, the principles of medicinal chemistry allow for the conceptualization of such derivatives. The inherent reactivity of the phenol (B47542), the secondary amine, and the aromatic ring allows for the construction of more complex heterocyclic systems.

For instance, the phenolic hydroxyl group and the adjacent methyleneamine side chain are suitably positioned for intramolecular cyclization reactions to form benzoxazine (B1645224) or other related heterocyclic scaffolds. The synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions of aminoalkynes with carbonyls is a known strategy that could be adapted. nih.gov Similarly, the synthesis of novel scaffolds based on bis-thiazole linked to a piperazine (B1678402) core has been demonstrated as a fruitful approach in drug design, suggesting that hybrid structures incorporating the this compound motif could be synthesized. arkat-usa.org

The development of chiral cyclopropane (B1198618) scaffolds through chemoenzymatic methods offers another innovative approach. nih.gov This could be applied to the cyclopropylamino moiety of the parent compound to introduce stereochemical diversity, which is often crucial for biological activity. For example, engineered myoglobin (B1173299) catalysts have been used for the asymmetric cyclopropanation of styrenes, yielding chiral cyclopropyl (B3062369) ketones with high diastereoselectivity and enantioselectivity. nih.gov Such methodologies could potentially be adapted to synthesize chiral analogues of this compound.

The synthesis of diverse chemical libraries often starts from versatile building blocks. The 2-aminophenol (B121084) moiety, a related structure, is a well-established precursor for a variety of heterocyclic compounds, including 2-aminothiophenes, which are valuable in medicinal chemistry. nih.gov This suggests that the this compound core could similarly be utilized as a starting material for creating libraries of novel compounds for screening purposes.

Systematic Variation of Cyclopropylamino, Methyl, and Phenol Moieties for Research Purposes

The systematic variation of the different components of the this compound molecule is a classical medicinal chemistry approach to probe the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic parameters.

Cyclopropylamino Moiety: The cyclopropylamine (B47189) group is a known pharmacophore in medicinal chemistry, often found in inhibitors of monoamine oxidases (MAO). nih.govnih.gov The rigid structure of the cyclopropyl ring can provide a conformational constraint that is beneficial for binding to target proteins. Variations could include the substitution on the cyclopropyl ring itself or its replacement with other small aliphatic rings, a concept known as bioisosteric replacement. cambridgemedchemconsulting.comnih.govnih.gov For example, replacing the cyclopropane with a cyclobutane (B1203170) or an oxetane (B1205548) could modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Studies on cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases have shown that substitutions on the cyclopropyl ring can lead to potent and selective inhibitors. nih.gov

Methyl Group: The methyl group on the nitrogen atom can be varied to explore the impact of steric bulk and basicity on activity. Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) or incorporating it into a cyclic system (e.g., forming a piperidine (B6355638) or morpholine (B109124) ring) are common strategies. These modifications can influence the compound's affinity and selectivity for its biological target. For example, in a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, the N-methyl group was found to be important for activity. nih.gov

Phenol Moiety: The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and acceptor. Its position and electronic properties can be modulated by introducing substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) analyses of phenolic compounds have shown that the antioxidant activity and microbial transformation of phenols are influenced by the nature and position of substituents on the phenol ring. nih.govnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the phenol and its interaction with biological targets. ias.ac.in The hydroxyl group can also be replaced with other functional groups, such as a methoxy (B1213986) or a halogen, to probe the importance of the hydrogen-bonding capacity.

A hypothetical SAR study could involve synthesizing and testing a series of analogues as shown in the table below:

Compound Cyclopropylamino Variation Methyl Variation Phenol Variation Rationale for Variation
Analogue 1N-CyclobutylamineMethyl2-hydroxyExplore effect of ring size on activity.
Analogue 2N-CyclopropylamineEthyl2-hydroxyInvestigate steric effects at the nitrogen.
Analogue 3N-CyclopropylamineMethyl4-hydroxyStudy the impact of hydroxyl position.
Analogue 4N-CyclopropylamineMethyl2-methoxyEvaluate the role of the hydrogen bond donor.
Analogue 5N-CyclopropylamineMethyl2-hydroxy-5-chloroAssess the influence of electronic effects on the phenol ring.

Development of Chemical Probes and Biological Tools

Chemical probes are essential tools for studying biological processes, and derivatives of this compound could be developed for this purpose. nih.gov This can include fluorescent probes for cellular imaging or radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET).

Fluorescent Probes: The phenolic group can be a starting point for the development of fluorescent probes. Phenol-containing molecular probes have been designed for various applications, including the detection of biological substances and imaging of cellular organelles. nih.govmdpi.com For example, the phenolic hydroxyl group can be derivatized with a fluorophore, and changes in the fluorescence signal upon binding to a target can be used to quantify the interaction.

Radiolabeled Probes: The development of radioligands for PET imaging requires the incorporation of a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the molecule. nih.gov The this compound scaffold offers several potential sites for radiolabeling. For instance, a fluoroalkoxy group could be introduced on the phenol ring, as has been done for serotonin (B10506) transporter imaging agents. nih.gov The synthesis of [¹³C]-labeled phenols has been reported, which could be useful for hyperpolarized MRI probes. acs.org

A series of 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)phenylthio)benzenamine derivatives have been developed as serotonin transporter (SERT) imaging agents. nih.gov These compounds, which share some structural similarities with this compound, have shown high binding affinity for SERT. nih.gov Specifically, ¹⁸F-labeled versions of these compounds demonstrated excellent brain uptake and retention in preclinical studies. nih.gov This suggests that a similarly radiolabeled analogue of this compound could potentially be developed as a PET ligand for a relevant biological target.

The table below outlines potential radiolabeled probes based on the this compound core:

Probe Name Radiolabel Position of Label Potential Application Reference Concept
[¹⁸F]F-CycPhen¹⁸FFluoroethoxy group on phenolPET imaging of a target receptor nih.gov
[¹¹C]Me-CycPhen¹¹CN-methyl groupPET imaging, assessing metabolic stability nih.gov
[¹²³I]Iodo-CycPhen¹²³IIodo-substituent on phenolSPECT imaging nih.gov

Comparative Studies with Structurally Related Compounds

One relevant class of compounds for comparison is other monoamine reuptake inhibitors, given the presence of the cyclopropylamine moiety, which is a known feature of some monoamine oxidase inhibitors. nih.gov A comparative study could involve evaluating the inhibitory activity of this compound and its analogues against various monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine) and comparing the results with established inhibitors.

For example, a study on N-substituted cyclopropylamines investigated their structure-activity relationships as monoamine oxidase inhibitors. nih.gov Comparing the activity of this compound to compounds from that study could reveal the influence of the phenolic group on MAO inhibition.

Another area for comparative analysis is with other phenolic compounds that exhibit similar biological activities. For instance, if this compound were found to have antioxidant properties, it would be valuable to compare its efficacy to that of other known phenolic antioxidants. nih.gov

The table below presents a hypothetical comparative study design:

Compound Structural Class Biological Target/Assay Expected Outcome
This compoundPhenolic cyclopropylamineMonoamine Oxidase A/B InhibitionDetermine potency and selectivity as an MAO inhibitor.
TranylcypromineCyclopropylamineMonoamine Oxidase A/B InhibitionBenchmark against a known non-selective MAO inhibitor.
MoclobemideReversible MAO-A InhibitorMonoamine Oxidase A/B InhibitionCompare with a selective and reversible MAO-A inhibitor.
2-AminophenolSimple PhenolAntioxidant AssayEvaluate the contribution of the cyclopropylaminomethyl group to antioxidant activity.

Through such systematic explorations and comparative studies, the scientific community can build a comprehensive understanding of the chemical and biological landscape of this compound and its derivatives, potentially leading to the discovery of novel research tools or therapeutic leads.

Future Directions and Emerging Research Opportunities for 2 Cyclopropylamino Methyl Phenol

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for unlocking the therapeutic potential of novel chemical entities like 2-[(cyclopropylamino)methyl]phenol. nih.gov Integrating these methods can streamline the discovery process, from predicting biological activity to optimizing molecular properties.

Advanced computational techniques can provide profound insights into the molecule's behavior. beilstein-journals.org Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the cyclopropylamino group and its influence on interactions with potential biological targets. Quantum mechanics/molecular mechanics (QM/MM) methods could offer a detailed understanding of the electronic properties of the phenol (B47542) ring and its role in binding, such as hydrogen bonding capabilities. mdpi.com These in silico approaches are instrumental in building predictive models that can guide experimental work, thereby saving time and resources. beilstein-journals.org For instance, computational predictions of how the molecule interacts with water can inform its solubility and potential for forming stable complexes. researchgate.net

These computational predictions must be validated and refined through rigorous experimental work. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can determine the three-dimensional structure of the compound when bound to a target, providing empirical data to confirm or challenge the computational models. nih.gov The experimental data, in turn, can be used to improve the accuracy of future computational simulations in a feedback loop that accelerates the optimization of the compound. nih.gov

Table 1: Comparison of Integrated Methodologies for Studying this compound

Methodology Objective Anticipated Outcome Key Advantage
Molecular Dynamics (MD) SimulationsTo model the dynamic behavior and conformational preferences of the molecule in a simulated biological environment.A map of accessible conformations and their relative energies, highlighting key structural features for target interaction.Provides insights into the flexibility and dynamic interactions of the molecule over time.
Quantum Mechanics/Molecular Mechanics (QM/MM)To accurately model the electronic structure of the phenolic ring and its interactions within a protein binding site.Detailed understanding of hydrogen bond strengths, pKa values, and reaction mechanisms at the active site.High accuracy for modeling electronic effects and bond breaking/forming events.
High-Throughput Screening (HTS)To experimentally test the compound against a large library of biological targets.Identification of initial "hits" or biological targets with which the compound interacts.Rapidly surveys a vast biological space to find potential activities.
X-ray Crystallography / NMRTo determine the precise 3D structure of the compound when bound to a biological target.An atomic-resolution structure of the complex, revealing specific binding interactions.Provides definitive experimental evidence of the binding mode.

Discovery of Novel Biological Targets and Mechanisms of Action

A primary objective in the study of this compound is the identification of its specific biological targets and the elucidation of its mechanism of action. pharmafeatures.com Given its structure, which features both a hydrogen-bond-donating/accepting phenol group and a potentially reactive cyclopropylamine (B47189) moiety, the compound could interact with a variety of protein classes. stereoelectronics.org

Modern target identification strategies offer powerful tools for this discovery process. pharmafeatures.com Phenotypic screening, where the compound is tested for its effects on cell behavior without a preconceived target, can reveal unexpected biological activities. If a compelling phenotype is observed, this can be followed by chemoproteomics techniques to identify the protein(s) responsible. researchgate.net Methods like activity-based protein profiling (ABPP) could be adapted to pinpoint covalent interactions, should the cyclopropylamine group exhibit such reactivity.

Once a target is identified, understanding the mechanism of action becomes the next critical step. This involves detailed biochemical and cell-based assays to determine whether the compound acts as an inhibitor, activator, or modulator of the target protein's function. unc.edu Genetic methods, such as CRISPR-Cas9 screening or analyzing gene expression changes after treatment, can provide further evidence for the compound's on-target effects and downstream biological consequences. pharmafeatures.com Comparing the cellular effects of the compound with the effects of genetically knocking down the target gene can offer strong validation. pharmafeatures.com

Rational Design of Enhanced Bioactive Analogues for Research Applications

With an initial understanding of the structure-activity relationship (SAR), the rational design of analogues of this compound can lead to compounds with enhanced potency, selectivity, and optimized properties for research use. rsc.org The core scaffold offers multiple points for chemical modification.

Key areas for modification include:

The Phenol Ring: Substituents can be added to the aromatic ring to alter its electronic properties, steric profile, and hydrogen-bonding capacity. For example, adding electron-withdrawing groups could modulate the acidity of the phenolic hydroxyl group.

The Cyclopropyl (B3062369) Group: This group imparts a specific three-dimensional conformation and metabolic stability. researchgate.net Exploring derivatives with substitutions on the cyclopropane (B1198618) ring could fine-tune steric interactions within a target's binding pocket.

The Amine Linker: The secondary amine is a key interaction point, likely involved in hydrogen bonding or salt-bridge formation. stereoelectronics.org Its modification to a tertiary amine or other functional groups would systematically probe its role in biological activity.

The design of these analogues can be guided by computational docking of virtual compounds into a homology model or an experimentally determined structure of a target protein. beilstein-journals.org This in silico screening allows for the prioritization of synthetic targets that are most likely to exhibit improved activity. The goal is to create a small, focused library of analogues that systematically explore the chemical space around the parent compound.

Table 2: Proposed Analogues of this compound and Their Research Rationale

Analogue Modification Rationale for Design Desired Property Change
Analogue A Addition of a methoxy (B1213986) group at the 4-position of the phenol ring.To investigate the effect of an electron-donating group on the phenol's pKa and hydrogen bonding.Enhanced binding affinity or altered selectivity.
Analogue B Substitution of the cyclopropyl group with a cyclobutyl or cyclopentyl group.To probe the size constraints of the binding pocket that accommodates the cycloalkyl group. sigmaaldrich.comIncreased potency through improved steric fit.
Analogue C N-methylation of the amine to form a tertiary amine.To eliminate the hydrogen-bond donating capability of the amine and assess its importance. stereoelectronics.orgDetermine the role of the N-H group in target binding.
Analogue D Replacement of the phenol with a bioisosteric heterocycle (e.g., pyridine).To explore alternative hydrogen-bonding patterns and improve pharmacokinetic properties.Modified target interaction and improved drug-like properties.

Applications in Chemical Biology Research Tools and Probes for Mechanistic Studies

Beyond its potential as a bioactive agent, this compound can serve as a scaffold for the development of chemical probes to investigate biological pathways. youtube.com A high-quality chemical probe is a molecule designed to selectively interact with a specific target, enabling the study of that target's function in complex biological systems. youtube.com

To be useful as a probe, the parent compound must demonstrate high potency and selectivity for its target. unc.edu Once these criteria are met, the structure can be derivatized to incorporate functional handles for various applications. nih.gov For example:

Affinity-based probes: A biotin (B1667282) tag could be appended via a flexible linker to facilitate the pull-down and identification of binding partners from cell lysates.

Fluorescent probes: Attaching a fluorophore would allow for the visualization of the target's subcellular localization and trafficking using microscopy techniques.

Photoaffinity labels: Introduction of a photoreactive group, such as a diazirine or benzophenone, would enable the formation of a covalent bond with the target protein upon UV irradiation. nih.gov This is a powerful technique for irreversibly labeling the target and identifying its precise binding site. researchgate.net

The development of such probes from the this compound scaffold would provide invaluable tools for the broader scientific community, enabling a deeper mechanistic understanding of the biological processes modulated by this chemical class. youtube.com

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to 5-HT₂C receptors, leveraging crystallographic data from related ligands.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical features (e.g., phenol group, cyclopropylamine) for activity using Schrödinger’s Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.